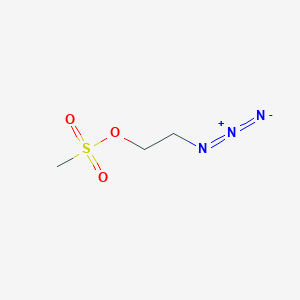

2-Azidoethyl methanesulfonate

説明

Structure

3D Structure

特性

IUPAC Name |

2-azidoethyl methanesulfonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H7N3O3S/c1-10(7,8)9-3-2-5-6-4/h2-3H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SEWGFZSRLNWBEY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)OCCN=[N+]=[N-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H7N3O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

165.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

2-Azidoethyl methanesulfonate synthesis protocol

An In-Depth Technical Guide to the Synthesis of 2-Azidoethyl Methanesulfonate

Authored by a Senior Application Scientist

Introduction: The Strategic Importance of 2-Azidoethyl Methanesulfonate

In the landscape of modern chemical biology and drug development, the precise and efficient assembly of complex molecular architectures is paramount. 2-Azidoethyl methanesulfonate (AzOMs) has emerged as a critical bifunctional reagent, prized for its role as a versatile building block. Its structure incorporates two key functionalities: a terminal azide group and a methanesulfonate (mesylate) ester.

The azide moiety is a cornerstone of "click chemistry," particularly the copper-catalyzed or strain-promoted azide-alkyne cycloaddition reactions, which enable the rapid and specific formation of stable triazole linkages.[1] This reactivity makes AzOMs an invaluable tool for bioconjugation, allowing for the attachment of reporter molecules, drugs, or other payloads to biomolecules like proteins and carbohydrates.[2] Concurrently, the methanesulfonate group is an excellent leaving group in nucleophilic substitution reactions, providing a reactive handle for further synthetic transformations.[1] This dual-reactivity profile positions 2-azidoethyl methanesulfonate as a strategic linker for constructing complex conjugates and as a precursor for synthesizing a variety of amine derivatives.[1]

This guide provides a comprehensive, field-proven protocol for the synthesis of 2-azidoethyl methanesulfonate. It moves beyond a simple recitation of steps to elucidate the underlying chemical principles, safety imperatives, and characterization methodologies necessary for successful and reproducible synthesis.

Part 1: Synthetic Strategy and Mechanistic Underpinnings

The most reliable and common pathway to 2-azidoethyl methanesulfonate is a two-step sequence starting from a readily available precursor, 2-azidoethanol. This strategy is predicated on the conversion of a poor leaving group (a hydroxyl group) into an excellent one (a mesylate), which is then readily displaced by an azide nucleophile. While this appears to be a roundabout way of creating an azide, it is often more efficient and higher-yielding than attempting a direct conversion from a less reactive starting material like 2-chloroethanol.

The overall transformation proceeds as follows:

-

Mesylation of 2-Azidoethanol: 2-Azidoethanol is reacted with methanesulfonyl chloride (MsCl) in the presence of a non-nucleophilic base, typically a tertiary amine like triethylamine (TEA) or pyridine.[3][4] The alcohol's oxygen atom acts as a nucleophile, attacking the electrophilic sulfur atom of MsCl. The base serves to neutralize the hydrochloric acid (HCl) byproduct, driving the reaction to completion.

-

Nucleophilic Substitution (Azide Displacement): This step is not required for this specific synthesis as the azide is already present in the starting material. The core of this synthesis is the activation of the hydroxyl group of 2-azidoethanol.

A similar, related synthesis involves starting with a diol or a halo-alcohol, forming the mesylate first, and then introducing the azide group via nucleophilic substitution with a salt like sodium azide (NaN₃). However, for this guide, we focus on the direct mesylation of 2-azidoethanol, which is commercially available or can be synthesized from 2-bromoethanol and sodium azide.[5]

Reaction Mechanism Diagram

Caption: The one-step conversion of 2-azidoethanol to its mesylate.

Part 2: Critical Safety Considerations

This synthesis involves hazardous materials and must only be performed by trained personnel in a certified chemical fume hood with appropriate personal protective equipment (PPE).

| Hazard | Compound(s) | Mitigation and Handling Protocols |

| High Toxicity & Corrosivity | Methanesulfonyl Chloride (MsCl) | MsCl is a lachrymator, highly toxic, and corrosive.[6][7] It causes severe burns to skin and eyes and respiratory tract damage upon inhalation.[8][9] ALWAYS handle in a fume hood. Wear chemical-resistant gloves (nitrile or neoprene), safety goggles with a face shield, and a flame-resistant lab coat.[8][10] |

| Reactivity | Methanesulfonyl Chloride (MsCl) | Reacts violently with water, alcohols, and bases.[9] Ensure all glassware is scrupulously dry. Store in a cool, dry place away from incompatible materials.[8] Addition to the reaction mixture should be slow and controlled, especially at low temperatures, to manage the exothermic reaction. |

| Toxicity & Explosive Potential | Sodium Azide (if used as precursor), Organic Azides | Sodium azide is highly toxic if ingested or absorbed.[11] Organic azides are potentially explosive and sensitive to heat, shock, and friction.[12] 2-Azidoethyl methanesulfonate has a low carbon-to-nitrogen ratio, increasing its potential energy. Avoid metal spatulas to prevent the formation of shock-sensitive heavy metal azides.[13][14] Avoid contact with strong acids, which can generate highly toxic and explosive hydrazoic acid.[11] |

| Solvent Hazards | Dichloromethane (DCM) | DCM is a suspected carcinogen. Minimize exposure through handling in a fume hood. Be aware that halogenated solvents can potentially form explosive di- and tri-azidomethane with azide salts under certain conditions, although the risk is lower in this specific reaction.[13] |

Part 3: Detailed Experimental Protocol

This protocol details the synthesis of 2-azidoethyl methanesulfonate from 2-azidoethanol.

Materials and Reagents

| Reagent | CAS Number | Molar Mass ( g/mol ) | Quantity | Molar Equiv. |

| 2-Azidoethanol | 1516-70-7 | 87.08 | 5.00 g | 1.0 |

| Methanesulfonyl Chloride (MsCl) | 124-63-0 | 114.55 | 7.22 g (4.88 mL) | 1.1 |

| Triethylamine (TEA) | 121-44-8 | 101.19 | 8.72 g (12.0 mL) | 1.5 |

| Dichloromethane (DCM), anhydrous | 75-09-2 | 84.93 | 100 mL | - |

| Saturated Sodium Bicarbonate (NaHCO₃) soln. | - | - | 2 x 50 mL | - |

| Brine (Saturated NaCl soln.) | - | - | 50 mL | - |

| Anhydrous Magnesium Sulfate (MgSO₄) | 7487-88-9 | 120.37 | ~5 g | - |

Step-by-Step Synthesis Workflow

-

Reaction Setup:

-

In a 250 mL round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet, dissolve 2-azidoethanol (5.00 g, 57.4 mmol) in 100 mL of anhydrous dichloromethane (DCM).

-

Cool the flask to 0 °C using an ice-water bath. This is crucial to control the exothermicity of the subsequent addition.

-

-

Reagent Addition:

-

To the cooled, stirring solution, add triethylamine (8.72 g, 86.1 mmol, 1.5 eq.) via syringe.

-

Slowly add methanesulfonyl chloride (7.22 g, 63.1 mmol, 1.1 eq.) dropwise over 15-20 minutes using a dropping funnel or syringe. Causality: The slow, dropwise addition is critical to prevent a rapid temperature increase. The excess base ensures complete neutralization of the HCl byproduct.[3]

-

A white precipitate (triethylammonium chloride) will form upon addition.

-

-

Reaction Progression:

-

After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 2-4 hours.

-

Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting alcohol spot is no longer visible.

-

-

Work-up and Extraction:

-

Once the reaction is complete, cool the mixture again to 0 °C and slowly quench by adding ~50 mL of deionized water.

-

Transfer the mixture to a separatory funnel.

-

Wash the organic layer sequentially with 50 mL of saturated sodium bicarbonate solution (to remove any remaining acid), 50 mL of water, and finally 50 mL of brine (to aid in phase separation).

-

Separate the organic layer and dry it over anhydrous magnesium sulfate (MgSO₄).

-

-

Purification:

-

Filter off the drying agent (MgSO₄).

-

Concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product as an oil.

-

If necessary, further purification can be achieved via column chromatography on silica gel, though for many applications, the crude product after a thorough work-up is of sufficient purity.

-

Experimental Workflow Diagram

Sources

- 1. Buy 2-Azidoethyl methanesulfonate | 75178-70-0 [smolecule.com]

- 2. biosynth.com [biosynth.com]

- 3. Alcohol to Mesylate - Common Conditions [commonorganicchemistry.com]

- 4. organic-synthesis.com [organic-synthesis.com]

- 5. CN111393335A - Production process of 4-methylbenzenesulfonic acid-2-ethyl azide - Google Patents [patents.google.com]

- 6. Methanesulfonyl chloride - Wikipedia [en.wikipedia.org]

- 7. ICSC 1163 - METHANESULFONYL CHLORIDE [chemicalsafety.ilo.org]

- 8. nbinno.com [nbinno.com]

- 9. METHANESULFONYL CHLORIDE [training.itcilo.org]

- 10. Safe Handling and Storage of Methanesulfonyl Chloride (MsCl): Best Practices – HoriazonChemical [horiazonchemical.com]

- 11. ehs.wisc.edu [ehs.wisc.edu]

- 12. safety.pitt.edu [safety.pitt.edu]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. US6232451B1 - Process for the preparation of organic azides - Google Patents [patents.google.com]

2-Azidoethyl methanesulfonate molecular weight and formula

An In-Depth Technical Guide to 2-Azidoethyl Methanesulfonate for Advanced Research and Drug Development

Authored by: A Senior Application Scientist

This guide serves as a comprehensive technical resource for researchers, chemists, and professionals in drug development on the synthesis, properties, and applications of 2-Azidoethyl methanesulfonate. The content herein is curated to provide not only foundational knowledge but also actionable insights grounded in established scientific principles.

Core Molecular Profile

2-Azidoethyl methanesulfonate is a bifunctional chemical compound that has garnered significant interest in the fields of organic synthesis, medicinal chemistry, and bioconjugation. Its utility stems from the presence of two key functional groups: a terminal azide (-N₃) and a methanesulfonate (-OSO₂CH₃) ester. The azide group serves as a versatile handle for "click chemistry" reactions, while the methanesulfonate is an excellent leaving group, facilitating nucleophilic substitution reactions.

Physicochemical Properties

A clear understanding of the fundamental properties of 2-Azidoethyl methanesulfonate is critical for its effective use in research and development. These properties are summarized in the table below.

| Property | Value | Source(s) |

| Molecular Formula | C₃H₇N₃O₃S | [1][2][3][4] |

| Molecular Weight | 165.17 g/mol | [1][2][3][4] |

| CAS Number | 75178-70-0 | [1][2][3][4] |

| Appearance | Liquid | [1] |

| IUPAC Name | 2-azidoethyl methanesulfonate | [2] |

| Synonyms | 2-Azidoethanol Methanesulfonate, 2-Azidoethanol 1-Methanesulfonate | [2] |

| SMILES | CS(=O)(=O)OCCN=[N+]=[N-] | [2][4] |

| InChI Key | SEWGFZSRLNWBEY-UHFFFAOYSA-N | [1][2] |

Synthesis of 2-Azidoethyl Methanesulfonate: Mechanistic Pathways

The synthesis of 2-Azidoethyl methanesulfonate can be achieved through several reliable methods. The choice of a particular synthetic route often depends on the starting materials' availability, desired scale, and laboratory capabilities. The two primary approaches are Direct Azidation and Nucleophilic Substitution.[2]

Synthesis Workflow Overview

The following diagram illustrates the general workflow for the synthesis of 2-Azidoethyl methanesulfonate, highlighting the key stages from precursor selection to final product purification.

Caption: A flowchart illustrating the key stages in the synthesis and purification of 2-Azidoethyl methanesulfonate.

Detailed Synthetic Protocols

This method involves the reaction of a suitable ethylene glycol derivative with sodium azide and methanesulfonyl chloride.[2]

Step-by-Step Methodology:

-

Precursor Preparation: Start with a protected form of ethylene glycol, such as 2-(benzyloxy)ethanol, to ensure selective reaction at one hydroxyl group.

-

Mesylation: In an appropriate aprotic solvent (e.g., dichloromethane) and in the presence of a non-nucleophilic base (e.g., triethylamine), cool the solution to 0 °C. Add methanesulfonyl chloride dropwise to the solution containing the protected ethylene glycol.

-

Reaction Monitoring: Allow the reaction to proceed at room temperature, monitoring the formation of the mesylate intermediate by thin-layer chromatography (TLC).

-

Work-up: Upon completion, wash the reaction mixture with a mild acid, followed by a saturated sodium bicarbonate solution, and finally with brine. Dry the organic layer over anhydrous sodium sulfate.

-

Azidation: Dissolve the crude mesylate in a polar aprotic solvent like dimethylformamide (DMF). Add sodium azide and heat the mixture to facilitate the nucleophilic substitution.

-

Final Purification: After the reaction is complete, perform an aqueous work-up followed by purification using column chromatography to isolate the 2-azidoethyl methanesulfonate.

This approach introduces the azide group through a nucleophilic substitution reaction on a substrate with a good leaving group, such as a bromide or chloride.[2]

Step-by-Step Methodology:

-

Starting Material: Begin with 2-bromoethanol or 2-chloroethanol.

-

Mesylation: React the haloethanol with methanesulfonyl chloride in the presence of a base like pyridine or triethylamine in an inert solvent. This forms the corresponding 2-haloethyl methanesulfonate.

-

Azide Introduction: Dissolve the 2-haloethyl methanesulfonate in a suitable solvent (e.g., acetone or DMF) and react it with an azide salt, such as sodium azide.

-

Reaction Conditions: The reaction may require heating to proceed at a reasonable rate. Monitor the progress by TLC or gas chromatography (GC).

-

Isolation and Purification: Once the reaction is complete, perform a standard work-up procedure, followed by purification via distillation under reduced pressure or column chromatography to yield the final product.

Applications in Drug Development and Beyond

The unique bifunctional nature of 2-Azidoethyl methanesulfonate makes it a valuable reagent in several areas of chemical and pharmaceutical research.

Role in Bioconjugation and "Click" Chemistry

The azide functionality of 2-Azidoethyl methanesulfonate is a key player in copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry." This reaction allows for the efficient and specific covalent ligation of molecules in complex biological environments.[2] As a result, this compound is instrumental in:

-

Protein Labeling: Attaching probes, such as fluorescent dyes or biotin, to proteins for visualization and tracking.[4]

-

Targeted Drug Delivery: Conjugating cytotoxic drugs to targeting moieties like antibodies or peptides to create antibody-drug conjugates (ADCs) or other targeted therapies.[2][5]

-

Surface Functionalization: Modifying the surfaces of biomaterials or nanoparticles for enhanced biocompatibility or targeted binding.

Caption: The dual functionality of 2-Azidoethyl methanesulfonate in bioconjugation workflows.

Utility in Medicinal Chemistry and Organic Synthesis

In medicinal chemistry, 2-Azidoethyl methanesulfonate serves as a versatile building block for synthesizing more complex molecules. Its alkylating properties, conferred by the methanesulfonate group, have been explored in the development of novel therapeutic agents, particularly those that target specific biological pathways through covalent modification.[2]

In organic synthesis, it is a valuable reagent for introducing the azidoethyl group into various molecular scaffolds, which can then be further elaborated into a wide range of nitrogen-containing compounds.[2]

Considerations for Methanesulfonates in Pharmaceuticals

While sulfonic acid salts offer advantages in drug formulation, the potential for the formation of genotoxic sulfonate esters as impurities is a significant regulatory concern.[6] Therefore, a thorough understanding of the reaction conditions that could lead to the formation of such byproducts is essential.[7] Careful control of pH, temperature, and reaction time during synthesis and purification is crucial to minimize these risks.[7]

Safety, Handling, and Storage

Given its chemical nature as an alkylating agent and an azide, 2-Azidoethyl methanesulfonate must be handled with appropriate safety precautions.

Hazard Profile

-

Irritation: Causes skin and eye irritation.

-

Long-term Effects: May cause genetic defects and cancer; suspected of damaging fertility.[8][9]

-

Reactivity: Azides can be energetic and potentially explosive, especially in the presence of certain metals or upon heating.

Recommended Handling Procedures

-

Engineering Controls: Always handle this compound in a well-ventilated chemical fume hood.[8][9]

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves, a lab coat, and safety goggles.[10]

-

Avoiding Exposure: Avoid inhalation of vapors and contact with skin and eyes.[9][11] Do not eat, drink, or smoke when handling this product.

-

Spill Management: In case of a spill, absorb the material with an inert substance and dispose of it as hazardous waste. Ensure adequate ventilation during cleanup.[11]

Storage Guidelines

-

Container: Store in a tightly sealed container to prevent exposure to moisture and air.[9][11]

-

Environment: Keep in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents and strong bases.[8][11]

-

Security: Store in a locked area accessible only to authorized personnel.[9]

Conclusion

2-Azidoethyl methanesulfonate is a powerful and versatile chemical tool for researchers in drug development and chemical biology. Its bifunctional nature enables a wide array of applications, from the synthesis of novel therapeutic agents to the sophisticated construction of bioconjugates via "click" chemistry. However, its potential hazards necessitate strict adherence to safety protocols. A thorough understanding of its chemical properties, synthetic routes, and appropriate handling procedures is paramount for its successful and safe utilization in advancing scientific discovery.

References

-

The utility of sulfonate salts in drug development. PubMed. [Link]

-

Development, Manufacture and Clinical Application of Drug Conjugates in Cancer Therapy. IntechOpen. [Link]

-

ETHYL METHANE- SULFONATE HAZARD SUMMARY. NJ.gov. [Link]

-

Material Safety Data Sheet - Methyl Methanesulfonate, 99% (GC). Cole-Parmer. [Link]

-

Formation of methyl methanesulfonate from methanesulfonic acid in methanol, as a function of temperature. ResearchGate. [Link]

Sources

- 1. 2-azidoethyl methanesulfonate | CymitQuimica [cymitquimica.com]

- 2. Buy 2-Azidoethyl methanesulfonate | 75178-70-0 [smolecule.com]

- 3. a2bchem.com [a2bchem.com]

- 4. biosynth.com [biosynth.com]

- 5. mdpi.com [mdpi.com]

- 6. The utility of sulfonate salts in drug development - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. fishersci.com [fishersci.com]

- 9. assets.thermofisher.cn [assets.thermofisher.cn]

- 10. nj.gov [nj.gov]

- 11. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

Synthesis of 2-Azidoethan-1-ol for Methanesulfonate Esterification

Executive Summary

This technical guide details the synthesis of 2-azidoethan-1-ol (azidoethanol) and its subsequent conversion to 2-azidoethyl methanesulfonate (azidoethyl mesylate). This transformation is a critical workflow in the generation of "click-chemistry" linkers and heterobifunctional crosslinkers.

Critical Safety Notice: The target intermediate, 2-azidoethanol (

Part 1: Strategic Safety Framework

Before handling reagents, you must understand the energetic properties of the target molecule.[1]

The "Rule of Six" and C/N Ratio Analysis

Organic azides are thermodynamically unstable.[2] The stability is empirically estimated using the

For 2-azidoethanol (

- [3]

-

Ratio:

While the ratio is exactly 1.0 (borderline), the low molecular weight (87.08 g/mol ) increases the shock sensitivity.

-

Directive: Never distill 2-azidoethanol to dryness.

-

Directive: Store solutions at

and protected from light. -

Directive: Use non-metallic spatulas (Teflon/ceramic) to avoid formation of shock-sensitive metal azides.

Solvent Incompatibility (The DCM Hazard)

CRITICAL: Do not use Dichloromethane (DCM) or Chloroform as the solvent for the azidation step (Step 1).

-

Mechanism: Sodium azide (

) reacts with polyhalogenated solvents to form di- and tri-azidomethane , which are extremely unstable explosives. -

Protocol: Step 1 is performed in Water . Step 2 (Mesylation) uses DCM only after the free azide ion has been removed via workup.

Part 2: Synthetic Route Analysis

We utilize a two-stage convergent synthesis:

-

Nucleophilic Substitution: Displacement of bromide from 2-bromoethanol using sodium azide in aqueous media.

-

Sulfonylation: Esterification of the hydroxyl group using methanesulfonyl chloride (MsCl).

Workflow Visualization

Figure 1: Synthetic workflow from bromoethanol to mesylate. Note the solvent switch from Water to DCM.

Part 3: Detailed Protocol

Step 1: Synthesis of 2-Azidoethan-1-ol

Objective: Convert 2-bromoethanol to 2-azidoethanol via

| Parameter | Specification |

| Reagents | 2-Bromoethanol (1.0 eq), Sodium Azide (1.5 eq) |

| Solvent | Distilled Water ( |

| Concentration | ~3.0 M (respecting solubility limits) |

| Temperature | 80°C (Reflux) |

| Time | 16–20 Hours |

Procedure:

-

Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve Sodium Azide (9.75 g, 150 mmol) in 50 mL of distilled water .

-

Note:

is highly toxic. Weigh in a fume hood.

-

-

Addition: Add 2-Bromoethanol (12.5 g, 100 mmol) slowly to the stirring azide solution at room temperature.

-

Why: 2-Bromoethanol is dense; ensure good mixing.

-

-

Reaction: Heat the mixture to 80°C using an oil bath. Stir for 18 hours.

-

Monitoring: Reaction progress can be checked via TLC (stain with

; azide is not UV active, but the bromide precursor may show weak activity).

-

-

Workup (Extraction):

-

Drying: Combine organic layers and dry over anhydrous Magnesium Sulfate (

) for 30 minutes. Filter off the solids.[5] -

Concentration: Carefully concentrate the filtrate under reduced pressure (Rotary Evaporator) at room temperature .

-

STOP POINT: Do not heat the bath above 30°C. Do not distill to complete dryness if possible. Leave as a concentrated oil.

-

Yield: Expect ~85-95% of a colorless to pale yellow oil.

-

Step 2: Mesylation (Synthesis of 2-Azidoethyl Methanesulfonate)

Objective: Activate the hydroxyl group for downstream substitution.

| Parameter | Specification |

| Reagents | 2-Azidoethanol (1.0 eq), Methanesulfonyl Chloride (1.2 eq), Triethylamine (1.5 eq) |

| Solvent | Anhydrous Dichloromethane (DCM) |

| Temperature | 0°C |

| Atmosphere | Nitrogen or Argon (Inert) |

Procedure:

-

Setup: Dissolve the crude 2-azidoethanol (8.7 g, 100 mmol) in 100 mL anhydrous DCM in a round-bottom flask under inert atmosphere (

). -

Base Addition: Add Triethylamine (

, 21 mL, 150 mmol) . Cool the mixture to 0°C in an ice bath. -

Activation: Dropwise add Methanesulfonyl Chloride (MsCl, 9.3 mL, 120 mmol) over 20 minutes.

-

Observation: White precipitate (Triethylamine hydrochloride) will form immediately.

-

Thermodynamics: The reaction is exothermic. Maintain Temp < 5°C during addition.

-

-

Completion: Allow the reaction to warm to room temperature and stir for 2–4 hours.

-

Quench & Wash:

-

Dilute with 100 mL DCM.

-

Wash with 1M HCl (50 mL) to remove excess amine.

-

Wash with Sat.

(50 mL) to neutralize acid. -

Wash with Brine (50 mL).

-

-

Isolation: Dry organic layer over

, filter, and concentrate in vacuo (Bath < 35°C).-

Result: 2-Azidoethyl methanesulfonate is a yellow oil.[6]

-

Storage: Store at -20°C immediately. Mesylates are hydrolytically unstable over time.

-

Part 4: Analytical Validation

NMR Characterization

You must validate the structure to ensure the azide remained intact and the mesyl group was attached.

-

NMR (400 MHz,

-

4.36 (t,

-

Shift: Downfield shift from ~3.7 ppm in the alcohol indicates esterification.

-

-

3.58 (t,

-

3.08 (s, 3H,

-

Diagnostic: Sharp singlet for the mesyl methyl group.

-

-

4.36 (t,

IR Spectroscopy

-

Azide Stretch: Strong peak at ~2100 cm

. If this is missing, the azide has decomposed. -

Sulfonate: Strong bands at 1350 cm

(asymmetric

Part 5: Waste Management & Decontamination

Azides are acute toxins and environmental hazards.

Azide Quenching Protocol:

-

Collect all aqueous waste from Step 1 (containing unreacted

). -

Treat with Nitrous Acid (generated in situ):

-

Add excess Sodium Nitrite (

). -

Slowly acidify with dilute

. -

Reaction:

. -

Safety: Perform in a fume hood; NO gas is toxic.

-

References

-

Synthesis of 2-azidoethanol

- Source: Royal Society of Chemistry (Supporting Info)

- Context: Detailed protocol for refluxing 2-bromoethanol with sodium azide in w

-

Link:

-

Safety of Organic Azides (C/N Ratio)

- Source: Stanford Environmental Health & Safety

- Context: Defines the stability rules for organic azides and storage limits.

-

Link:

-

Mesylation General Procedure

- Source: Organic Syntheses / Master Organic Chemistry

- Context: Standard mechanism and conditions for converting alcohols to mesyl

-

Link:

-

Purification and Distillation Hazards

- Source: Georgia Tech EH&S

- Context: Warnings regarding the distillation of potentially explosive precursors.

-

Link:

Sources

The Duality of Reactivity: Unraveling the Reaction Mechanisms of 2-Azidoethyl Methanesulfonate with Nucleophiles

An In-Depth Technical Guide:

Abstract

2-Azidoethyl methanesulfonate is a versatile bifunctional reagent widely employed in chemical biology, drug development, and materials science. Its utility stems from the orthogonal reactivity of its two key functional groups: a terminal azide amenable to bioorthogonal "click" chemistry and an ethyl methanesulfonate moiety primed for nucleophilic substitution. Understanding the mechanistic nuances of its reactions with nucleophiles is paramount for researchers aiming to leverage this reagent effectively. This guide provides an in-depth exploration of the core reaction mechanisms, focusing on the competition between direct nucleophilic substitution (S(_N)2) and a more complex pathway involving neighboring group participation (NGP) by the azide. We will dissect the causality behind experimental choices, provide field-proven protocols, and offer a predictive framework for its reactivity with key biological and synthetic nucleophiles.

Introduction: The Strategic Importance of a Bifunctional Linker

2-Azidoethyl methanesulfonate, C(_3)H(_7)N(_3)O(_3)S, is a valuable building block in organic synthesis and bioconjugation.[1] Its structure features a potent combination:

-

An Azido Group (-N(_3)): A high-energy functional group that is relatively inert to common biological nucleophiles but serves as a powerful handle for specific ligation chemistries, most notably the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) and Strain-promoted Azide-Alkyne Cycloaddition (SPAAC) — the cornerstones of "click chemistry."[1] Organic azides are versatile intermediates in the synthesis of a wide array of nitrogen-containing compounds.[2][3][4]

-

A Methanesulfonate (Mesylate) Group (-OMs): An excellent leaving group in nucleophilic substitution reactions. Alcohols are inherently poor leaving groups, but their conversion to sulfonate esters like mesylates transforms the hydroxyl into a group that readily departs as the resonance-stabilized, weakly basic mesylate anion.[5][6]

This duality allows for a two-stage synthetic strategy: first, the attachment of the molecule to a substrate via nucleophilic attack at the ethyl chain, displacing the mesylate; second, the subsequent modification of the now-tethered azide group. This reagent is therefore critical for creating complex bioconjugates, such as antibody-drug conjugates (ADCs), and for introducing azide handles onto small molecules for downstream functionalization.[1][7]

Core Mechanistic Principles: A Tale of Two Pathways

The reaction of 2-azidoethyl methanesulfonate with a nucleophile (Nu

Pathway A: The Direct S(_N)2 Displacement

The most intuitive pathway is a classical bimolecular nucleophilic substitution (S(_N)2) reaction.[8] In this mechanism, the external nucleophile directly attacks the carbon atom bearing the methanesulfonate leaving group.

-

Mechanism: This is a concerted, single-step process. The nucleophile attacks the electrophilic carbon from the backside relative to the C-OMs bond, leading to a trigonal bipyramidal transition state. As the Nu-C bond forms, the C-OMs bond breaks.

-

Kinetics: The reaction is bimolecular, with the rate dependent on the concentration of both the substrate and the nucleophile (Rate = k[Substrate][Nu]).

-

Stereochemistry: The S(_N)2 mechanism invariably proceeds with an inversion of configuration at the electrophilic carbon center.

-

Causality: This pathway is favored by strong, unhindered nucleophiles and in polar aprotic solvents that solvate the cation but leave the nucleophile relatively "bare" and reactive.

Pathway B: Neighboring Group Participation (NGP) by the Azide

A more fascinating and often dominant mechanism involves the azide group itself acting as an internal nucleophile. This phenomenon, known as Neighboring Group Participation (NGP) or anchimeric assistance, can dramatically alter both the rate and stereochemical outcome of the reaction.[9][10]

The NGP mechanism is a two-step process:

-

Intramolecular Cyclization: The terminal nitrogen of the azide group, positioned perfectly at the β-carbon, attacks the adjacent carbon bearing the mesylate leaving group in an intramolecular S(_N)2 reaction. This forms a highly strained, three-membered cyclic aziridinium-like intermediate and expels the mesylate ion. This step, while forming an unstable intermediate, can be kinetically favorable because the reacting groups are tethered together, reducing the entropic cost of the reaction compared to an intermolecular collision.[11][12]

-

Nucleophilic Ring-Opening: The external nucleophile then attacks one of the carbon atoms of the strained cyclic intermediate in a second S(_N)2 reaction, opening the ring to yield the final product.

-

Kinetics: The rate-determining step is typically the initial intramolecular cyclization.[10] Therefore, the reaction rate is often independent of the external nucleophile's concentration (Rate = k[Substrate]), a hallmark of NGP. The participation of the neighboring group frequently results in a significant rate enhancement compared to analogous substrates lacking the participating group.[9][13]

-

Stereochemistry: The NGP pathway results in an overall retention of configuration . The first step (intramolecular attack) causes an inversion. The second step (external attack) causes a second inversion, resulting in a net retention of the original stereochemistry.[11][14] This is a critical diagnostic tool for identifying NGP.

Factors Governing the Mechanistic Crossroads

The choice between the direct S(_N)2 and NGP pathways is a delicate balance influenced by several factors:

| Factor | Favors Direct S(_N)2 | Favors NGP Pathway | Rationale |

| Nucleophilicity of Nu | Very High (e.g., Thiolates) | Moderate to Low | A highly potent nucleophile can outcompete the internal azide in the direct attack. Weaker nucleophiles give the intramolecular cyclization more time to occur. |

| Solvent | Polar Aprotic (e.g., DMF, DMSO) | Polar Protic (e.g., H₂O, EtOH) | Polar aprotic solvents enhance the reactivity of external nucleophiles. Polar protic solvents can stabilize the charged cyclic intermediate formed during NGP. |

| Concentration of Nu | High | Low | High concentrations of the external nucleophile favor the bimolecular S(_N)2 pathway by simple mass action. |

Reactivity with Common Nucleophile Classes

Nitrogen Nucleophiles (Amines)

Primary and secondary amines react readily with 2-azidoethyl methanesulfonate to form the corresponding 2-azidoethylamines.[15][16] These reactions are fundamental for introducing the azidoethyl group onto amine-containing biomolecules or synthetic scaffolds.

-

Mechanism: The reaction typically proceeds via a direct S(_N)2 mechanism, as amines are generally strong nucleophiles. However, under dilute conditions or with sterically hindered amines, the NGP pathway can contribute. The reaction is usually performed in the presence of a non-nucleophilic base (e.g., triethylamine, DIEA) to neutralize the methanesulfonic acid byproduct, preventing protonation of the reactant amine.[15]

Sulfur Nucleophiles (Thiols/Thiolates)

Thiols, and especially their conjugate bases (thiolates), are exceptionally potent nucleophiles. Their high polarizability and the strength of the resulting C-S bond make them highly reactive towards electrophiles like 2-azidoethyl methanesulfonate.[1]

-

Mechanism: Due to their superior nucleophilicity, thiols and thiolates strongly favor the direct S(_N)2 pathway. The reaction is typically very fast and efficient, forming a stable thioether linkage. This high reactivity makes the selective modification of cysteine residues in proteins a common application.[1] The reaction is often carried out at neutral or slightly basic pH to ensure a significant population of the more nucleophilic thiolate anion.

Oxygen Nucleophiles (Carboxylates, Alcohols)

Carboxylate anions can act as nucleophiles to form ester linkages, while alcohols can form ethers.[17]

-

Mechanism: Being generally weaker nucleophiles than amines or thiols, reactions with carboxylates and alcohols are more likely to have a significant contribution from the NGP pathway. The direct S(_N)2 reaction is often slow and may require elevated temperatures or catalysis. For carboxylates, the reaction proceeds readily via an S(_N)2 mechanism, analogous to the Williamson ether synthesis for alcohols.[17]

Experimental Protocols & Self-Validation

A robust experimental protocol is a self-validating system. Each step is chosen to maximize yield, minimize side products, and ensure reproducibility.

Protocol: Synthesis of N-Benzyl-2-azidoethan-1-amine

This protocol details the reaction of 2-azidoethyl methanesulfonate with benzylamine, a representative primary amine nucleophile.

Workflow Diagram:

Step-by-Step Methodology:

-

Reagent Preparation (Causality: Stoichiometry & Base)

-

In a round-bottom flask under a nitrogen atmosphere, dissolve 2-azidoethyl methanesulfonate (1.0 eq) in anhydrous acetonitrile (ACN).

-

Add benzylamine (1.1 eq). A slight excess of the nucleophile ensures the complete consumption of the limiting electrophile.

-

Add N,N-Diisopropylethylamine (DIEA) (1.5 eq). DIEA is a bulky, non-nucleophilic base used to scavenge the methanesulfonic acid produced. Its use prevents the formation of an unreactive ammonium salt from the benzylamine nucleophile.

-

-

Reaction Execution (Causality: Solvent & Temperature)

-

Stir the reaction mixture at room temperature (20-25 °C). Room temperature is often sufficient for reactions with good nucleophiles and avoids potential side reactions or decomposition that can occur at higher temperatures. Acetonitrile is a polar aprotic solvent that effectively dissolves the reactants and promotes the S(_N)2 reaction.

-

Monitor the reaction progress using Thin Layer Chromatography (TLC) or LC-MS until the starting methanesulfonate is consumed (typically 4-16 hours).

-

-

Workup & Extraction (Causality: Separation & Purification)

-

Once the reaction is complete, concentrate the mixture under reduced pressure to remove the ACN.

-

Redissolve the residue in ethyl acetate (EtOAc) and wash with a saturated aqueous solution of NaHCO(3) to remove any remaining acid and the DIEA-H(+) salt.

-

Wash with brine to remove residual water from the organic layer.

-

Dry the organic layer over anhydrous Na(_2)SO(_4), filter, and concentrate in vacuo. This provides the crude product.

-

-

Purification (Causality: Purity)

-

Purify the crude residue by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes to isolate the pure N-benzyl-2-azidoethan-1-amine.

-

Self-Validation: The success of the reaction is validated at each stage. TLC monitoring confirms the consumption of starting material and the formation of a new, more polar product. The aqueous workup is designed to remove specific impurities (acid, base), and the final purification and characterization (NMR, Mass Spectrometry) confirm the structure and purity of the desired product.

Conclusion

The reactivity of 2-azidoethyl methanesulfonate with nucleophiles is a compelling case study in mechanistic organic chemistry. While the direct S(_N)2 pathway provides a reliable route for conjugation, the potential for the azide to act as a neighboring group introduces a layer of complexity that can be harnessed for synthetic advantage. The dramatic rate enhancements and unique stereochemical outcomes associated with the NGP pathway underscore its importance. For researchers in drug development and chemical biology, a thorough understanding of this mechanistic duality is not merely academic; it is essential for designing robust, predictable, and efficient conjugation strategies. By carefully selecting nucleophiles and controlling reaction conditions, the desired pathway can be favored, unlocking the full potential of this versatile chemical tool.

References

-

Quora. (2017, April 18). What is neighbouring group participation in SN reactions? Available at: [Link]

-

Chemistry LibreTexts. (2024, September 30). 21.3: Reactions of Carboxylic Acids. Available at: [Link]

-

MDPI. (n.d.). Controllable Synthesis of Thioacetals/Thioketals and β-Sulfanyl Ketones Mediated by Methanesulfonic Anhydride and Sulfuric Acid Sulfuric Acid from Aldehyde/Acetone and Thiols. Available at: [Link]

-

Product Quality Research Institute. (n.d.). Mechanism and Processing Parameters Affecting the Formation of Methyl Methanesulfonate from Methanol and Methanesulfonic Acid: A. Available at: [Link]

-

Dalal Institute. (2019). The Neighbouring Group Mechanisms. Available at: [Link]

-

Scribd. (n.d.). Neighbouring Group Participation PPT by Faiza Shah. Available at: [Link]

-

Chemistry LibreTexts. (2020, May 30). 20.6: Reactions of Amines. Available at: [Link]

- Google Patents. (n.d.). CN111393335A - Production process of 4-methylbenzenesulfonic acid-2-ethyl azide.

-

Chemistry LibreTexts. (2023, August 1). 3.2: Neighboring Group Participation. Available at: [Link]

-

Wikipedia. (n.d.). Neighbouring group participation. Available at: [Link]

-

Mugberia Gangadhar Mahavidyalaya. (n.d.). Organic Chemistry-II MODULE 16; Neighbouring group participation in SN reactions and Anchimeric assistance P. Available at: [Link]

-

Chemistry Stack Exchange. (2017, April 30). Why does neighbouring group participation increase the rate of reaction? Available at: [Link]

-

ResearchGate. (2025, August 7). Reactions of Methanesulfonic Acid with Amines and Ammonia as a Source of New Particles in Air | Request PDF. Available at: [Link]

-

MDPI. (n.d.). Azidoindolines—From Synthesis to Application: A Review. Available at: [Link]

-

National Center for Biotechnology Information. (n.d.). Intramolecular Cyclization of Azido-Isocyanides Triggered by the Azide Anion: An Experimental and Computational Study. Available at: [Link]

-

Master Organic Chemistry. (2015, March 10). Tosylates And Mesylates. Available at: [Link]

-

National Center for Biotechnology Information. (n.d.). Azides and Porphyrinoids: Synthetic Approaches and Applications. Part 1—Azides, Porphyrins and Corroles. Available at: [Link]

-

Chemistry LibreTexts. (2024, September 30). 24.7: Reactions of Amines. Available at: [Link]

-

Chemistry Steps. (n.d.). Mesylates and Tosylates with Practice Problems. Available at: [Link]

-

MDPI. (2022, June 9). Azides in the Synthesis of Various Heterocycles. Available at: [Link]

Sources

- 1. Buy 2-Azidoethyl methanesulfonate | 75178-70-0 [smolecule.com]

- 2. mdpi.com [mdpi.com]

- 3. Azides and Porphyrinoids: Synthetic Approaches and Applications. Part 1—Azides, Porphyrins and Corroles - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. Mesylates and Tosylates with Practice Problems - Chemistry Steps [chemistrysteps.com]

- 7. biosynth.com [biosynth.com]

- 8. quora.com [quora.com]

- 9. Neighbouring group participation - Wikipedia [en.wikipedia.org]

- 10. mugberiagangadharmahavidyalaya.ac.in [mugberiagangadharmahavidyalaya.ac.in]

- 11. dalalinstitute.com [dalalinstitute.com]

- 12. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 13. chem.libretexts.org [chem.libretexts.org]

- 14. scribd.com [scribd.com]

- 15. chem.libretexts.org [chem.libretexts.org]

- 16. chem.libretexts.org [chem.libretexts.org]

- 17. chem.libretexts.org [chem.libretexts.org]

solubility of 2-Azidoethyl methanesulfonate in organic solvents

An In-Depth Technical Guide to the Solubility of 2-Azidoethyl Methanesulfonate in Organic Solvents

Authored by: A Senior Application Scientist

Introduction: Understanding the Role and Challenges of 2-Azidoethyl Methanesulfonate Solubility

2-Azidoethyl methanesulfonate is a bifunctional reagent of significant interest in the fields of bioconjugation, drug delivery, and medicinal chemistry.[1] Its utility lies in the presence of two key functional groups: a terminal azide and a methanesulfonate (mesylate) ester. The azide group serves as a versatile handle for "click chemistry" reactions, such as the copper-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC), enabling the efficient and specific covalent linkage to biomolecules.[1] Concurrently, the methanesulfonate is an excellent leaving group, making the compound a potent alkylating agent, a property explored in the development of therapeutic agents.[2]

Despite its broad applicability, a significant knowledge gap exists regarding a fundamental physicochemical property of 2-azidoethyl methanesulfonate: its solubility in common organic solvents. This guide aims to address this gap by providing a comprehensive overview based on structural analysis, predictive methodologies, and a detailed protocol for empirical determination. For researchers in drug development and chemical synthesis, understanding and predicting solubility is not merely an academic exercise; it is a critical factor that dictates reaction conditions, purification strategies, and the formulation of final products.

Predictive Analysis of Solubility: A Structure-Based Approach

In the absence of empirical data, a reliable starting point for assessing solubility is the analysis of the molecule's structure. The principle of "like dissolves like" is the cornerstone of this analysis, where the polarity of the solute is matched with the polarity of the solvent.[3]

2-Azidoethyl methanesulfonate (C₃H₇N₃O₃S) possesses distinct polar and non-polar regions that will govern its interactions with various solvents.

-

Polar Moieties: The molecule contains a highly polar sulfonate group (-SO₃-) and a polar azide group (-N₃). These groups are capable of dipole-dipole interactions and, in the case of the sulfonate oxygens, acting as hydrogen bond acceptors.

-

Non-Polar Moiety: The ethylene bridge (-CH₂CH₂-) provides a non-polar hydrocarbon character to the molecule.

This duality suggests that 2-azidoethyl methanesulfonate will exhibit a nuanced solubility profile. It is unlikely to be soluble in purely non-polar solvents like hexane but is expected to show good solubility in polar solvents. The presence of both a hydrogen bond acceptor (sulfonate) and a polar but non-hydrogen-bond-donating azide group suggests a preference for polar aprotic solvents.

Based on this structural analysis and data from similar small molecules like methyl methanesulfonate and ethyl methanesulfonate, which demonstrate good miscibility with polar organic solvents, a predicted solubility profile can be constructed.[4][5]

Table 1: Predicted Solubility of 2-Azidoethyl Methanesulfonate in Common Organic Solvents

| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |

| Polar Protic | Methanol, Ethanol, Isopropanol | High | The hydroxyl group of the solvent can act as a hydrogen bond donor to the sulfonate oxygens, facilitating dissolution. |

| Polar Aprotic | Acetonitrile, Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO), Acetone | Very High | These solvents have strong dipole moments that can effectively solvate the polar sulfonate and azide groups without the steric hindrance of hydrogen bonding to the solvent itself. |

| Ethers | Tetrahydrofuran (THF), Diethyl Ether | Moderate to Low | THF, being more polar than diethyl ether, is expected to be a better solvent. The limited polarity of ethers may not be sufficient to overcome the crystal lattice energy of the solute. |

| Halogenated | Dichloromethane (DCM), Chloroform | Moderate | These solvents have a moderate polarity. However, their use should be approached with extreme caution due to the potential for forming explosive diazidomethane or triazidomethane.[6] |

| Non-Polar | Hexane, Toluene, Cyclohexane | Very Low / Insoluble | The non-polar nature of these solvents cannot effectively solvate the highly polar functional groups of 2-azidoethyl methanesulfonate.[7] |

Experimental Determination of Solubility: A Validated Protocol

While predictive analysis provides a valuable starting point, empirical determination is essential for quantitative accuracy. The following protocol describes a robust method for determining the solubility of 2-azidoethyl methanesulfonate.

Core Principle: The Isothermal Shake-Flask Method

The isothermal shake-flask method is a widely accepted and reliable technique for determining the equilibrium solubility of a compound in a given solvent. The method involves agitating an excess of the solid compound in the solvent at a constant temperature until equilibrium is reached. The concentration of the dissolved compound in the supernatant is then measured.

Diagram 1: Experimental Workflow for Solubility Determination

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. lipids.alfa-chemistry.com [lipids.alfa-chemistry.com]

- 3. m.youtube.com [m.youtube.com]

- 4. solubilityofthings.com [solubilityofthings.com]

- 5. solubilityofthings.com [solubilityofthings.com]

- 6. Information on Azide Compounds – Stanford Environmental Health & Safety [ehs.stanford.edu]

- 7. youtube.com [youtube.com]

introduction to azide-alkyne click chemistry

Topic: Introduction to Azide-Alkyne Click Chemistry: Mechanisms, Protocols, and Bioconjugation Applications Content Type: In-Depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a rigorous examination of azide-alkyne cycloaddition, the cornerstone of "click chemistry."[1] It transitions from the fundamental mechanistic divergences between Copper-Catalyzed (CuAAC) and Strain-Promoted (SPAAC) variants to practical, field-proven protocols for bioconjugation. We analyze the kinetic parameters, catalytic cycles, and specific utility of these reactions in modern drug discovery, including Antibody-Drug Conjugates (ADCs) and PROTACs.

The Click Philosophy: Precision over Complexity

In 2001, K. Barry Sharpless defined "click chemistry" not as a single reaction, but as a synthetic philosophy: reactions must be modular, wide in scope, high-yielding, stereospecific, and simple to perform.[2] The premier example is the Huisgen 1,3-dipolar cycloaddition of azides and alkynes.[3]

While the thermal Huisgen reaction requires elevated temperatures and produces regioisomeric mixtures (1,4- and 1,5-triazoles), the field was revolutionized by two independent discoveries in 2002:[3]

-

Meldal et al. (Carlsberg Laboratory)

-

Sharpless/Fokin et al. (Scripps Research Institute)

Both groups demonstrated that Copper(I) catalysis accelerates the reaction by a factor of

Mechanistic Deep Dive

CuAAC: The Catalytic Cycle

The CuAAC reaction is not a simple concerted cycloaddition.[1][3] It proceeds through a stepwise organometallic cycle. The active species is Cu(I), often generated in situ from Cu(II) salts (e.g., CuSO

Key Mechanistic Steps:

-

Formation of Cu(I)-Acetylide: The terminal alkyne coordinates to Cu(I), increasing the acidity of the terminal proton, allowing for deprotonation and formation of a

-bound Cu-acetylide. -

Pi-Coordination: A second Cu atom coordinates to the alkyne

-system, activating it further. Note: Recent studies suggest the transition state involves a dinuclear copper complex. -

Metallacycle Formation: The organic azide coordinates to the copper center, followed by nucleophilic attack of the acetylide carbon on the azide, forming a six-membered copper(III) metallacycle.

-

Ring Contraction & Protonolysis: The metallacycle contracts to a triazolyl-copper derivative, which is then protonated to release the 1,4-disubstituted 1,2,3-triazole and regenerate the Cu(I) catalyst.

Ligand Importance: Without ligands, Cu(I) is thermodynamically unstable and prone to oxidation or disproportionation.[4] Ligands like TBTA (Tris(benzyltriazolylmethyl)amine) and THPTA (Tris(3-hydroxypropyltriazolylmethyl)amine) function to:

-

Prevent Cu(I)-induced biological damage (ROS generation).[6][7]

-

Accelerate the reaction by maintaining the active catalytic geometry.

SPAAC: Ring Strain as the Driver

SPAAC eliminates the copper catalyst by employing cyclooctynes (e.g., OCT, DBCO, BCN).[6] The immense ring strain (~18 kcal/mol) of the cyclooctyne destabilizes the ground state, significantly lowering the activation energy required for the cycloaddition with an azide.

-

Bioorthogonality: Since no metal is required, SPAAC is fully compatible with live cells.[]

-

Regioselectivity: Unlike CuAAC, SPAAC yields a mixture of regioisomers, though this is rarely relevant for conjugation applications where the linkage itself is the goal.

Visualization: Reaction Pathways

Caption: Comparative mechanistic pathways of CuAAC (catalyzed, stepwise) versus SPAAC (strain-promoted, concerted).

Comparative Analysis: CuAAC vs. SPAAC

| Feature | CuAAC (Copper-Catalyzed) | SPAAC (Strain-Promoted) |

| Kinetics ( | Fast ( | Slow to Moderate ( |

| Catalyst | Cu(I) (Required) | None (Ring Strain) |

| Biocompatibility | Low (Cu is toxic; requires ligands) | High (Live-cell compatible) |

| Steric Bulk | Low (Terminal alkyne is small) | High (Cyclooctynes are bulky) |

| Regioselectivity | Strictly 1,4-triazole | Mixture of regioisomers |

| Primary Use Case | In vitro bioconjugation, DNA encoded libraries, chemical synthesis | Live cell imaging, in vivo labeling, metabolic engineering |

Experimental Protocols

Protocol A: Standard Bioconjugation via CuAAC

Use Case: Conjugating a fluorescent dye-azide to a protein-alkyne in vitro.

Reagents:

-

Protein-Alkyne: 10–50 µM in PBS (pH 7.4).

-

Azide-Tag: 50–100 µM (2–5x excess).

-

CuSO

: 1 mM stock in water. -

THPTA Ligand: 5 mM stock in water.

-

Sodium Ascorbate (NaAsc): 100 mM stock (Freshly prepared).

Step-by-Step Methodology:

-

Premix Catalyst: In a separate tube, mix CuSO

and THPTA in a 1:5 molar ratio. (e.g., 10 µL CuSO -

Reaction Assembly: To the protein solution, add the Azide-Tag.

-

Catalyst Addition: Add the Cu-THPTA complex to the reaction mixture. Final Cu concentration should be ~100 µM.

-

Initiation: Add Sodium Ascorbate to a final concentration of 2.5 mM. Crucial: Ascorbate reduces Cu(II) to Cu(I) to start the reaction.

-

Incubation: Incubate for 30–60 minutes at Room Temperature (RT) in the dark.

-

Quenching/Purification: Remove excess reagents via desalting column (e.g., PD-10) or dialysis. EDTA (1 mM) can be added to chelate residual copper.

Protocol B: Live-Cell Labeling via SPAAC

Use Case: Labeling cell-surface glycans metabolically incorporated with Azido-sugars.

Reagents:

-

DBCO-Fluorophore: Dibenzocyclooctyne-dye conjugate.

-

Wash Buffer: PBS + 1% BSA.

Step-by-Step Methodology:

-

Metabolic Labeling: Incubate cells with Tetraacetylated N-Azidoacetylmannosamine (Ac

ManNAz, 50 µM) for 24–48 hours. -

Wash: Wash cells 2x with warm PBS to remove excess sugar.

-

Labeling: Add DBCO-Fluorophore (10–50 µM) in growth media or PBS.

-

Incubation: Incubate for 15–30 minutes at 37°C. Note: SPAAC is slower; higher concentrations or longer times may be needed compared to CuAAC, but 30 mins is standard to avoid background.

-

Wash: Wash cells 3x with Wash Buffer to remove unbound dye.

-

Analysis: Proceed to flow cytometry or fluorescence microscopy.

Advanced Applications in Drug Development

Antibody-Drug Conjugates (ADCs)

Click chemistry provides site-specific conjugation, overcoming the heterogeneity of traditional lysine/cysteine conjugation.

-

Workflow: Non-canonical amino acids (e.g., p-azidomethyl-L-phenylalanine) are incorporated into the antibody sequence. A drug-linker payload containing a strained alkyne (DBCO) is "clicked" onto the antibody.

-

Benefit: Ensures a Homogeneous Drug-to-Antibody Ratio (DAR), improving pharmacokinetics and therapeutic index.

PROTACs (Proteolysis Targeting Chimeras)

PROTACs are bifunctional molecules connecting a protein of interest (POI) ligand and an E3 ligase ligand.[9][10]

-

The Click Advantage: The linker length and composition are critical for PROTAC efficacy.[] Click chemistry allows for the rapid generation of libraries with varying linker lengths (e.g., PEG chains) by clicking azide-functionalized E3 ligands with alkyne-functionalized POI ligands.

Visualization: PROTAC Assembly Workflow

Caption: Modular assembly of PROTAC libraries using CuAAC for rapid linker optimization.

Troubleshooting & Controls (Self-Validating Systems)

To ensure scientific integrity, every click experiment must include specific controls:

| Issue | Probable Cause | Solution/Control |

| Precipitation (CuAAC) | Cu(I) oxidation or protein denaturation | Increase ligand (THPTA) ratio to 1:5 or 1:10. Add 10-20% DMSO if compatible. |

| No Reaction (SPAAC) | Steric hindrance or thiol-yne side reaction | Use a longer linker (PEG4) to reduce sterics. Block free thiols with iodoacetamide if background is high. |

| High Background | Non-specific hydrophobic binding of dye | Negative Control: Perform reaction on sample without the azide/alkyne handle. Signal should be zero. |

| Cell Toxicity | Copper toxicity (CuAAC) | Switch to SPAAC or use Cu-chelating ligands (BTTES/THPTA) and keep reaction time < 5 min. |

References

-

Kolb, H. C., Finn, M. G., & Sharpless, K. B. (2001). Click Chemistry: Diverse Chemical Function from a Few Good Reactions. Angewandte Chemie International Edition. Link

-

Rostovtsev, V. V., Green, L. G., Fokin, V. V., & Sharpless, K. B. (2002). A Stepwise Huisgen Cycloaddition Process: Copper(I)-Catalyzed Regioselective "Ligation" of Azides and Terminal Alkynes. Angewandte Chemie. Link

-

Tornøe, C. W., Christensen, C., & Meldal, M. (2002). Peptidotriazoles on Solid Phase: [1,2,3]-Triazoles by Regiospecific Copper(I)-Catalyzed 1,3-Dipolar Cycloadditions of Terminal Alkynes to Azides. The Journal of Organic Chemistry. Link

-

Agard, N. J., Prescher, J. A., & Bertozzi, C. R. (2004).[11] A Strain-Promoted [3 + 2] Azide−Alkyne Cycloaddition for Covalent Modification of Biomolecules in Living Systems.[12] Journal of the American Chemical Society. Link

-

Hong, V., Presolski, S. I., Ma, C., & Finn, M. G. (2009). Analysis and Optimization of Copper-Catalyzed Azide−Alkyne Cycloaddition for Bioconjugation. Angewandte Chemie. Link

-

Baskin, J. M., et al. (2007). Copper-free click chemistry for dynamic in vivo imaging.[13][11] Proceedings of the National Academy of Sciences. Link

Sources

- 1. Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Click Chemistry [organic-chemistry.org]

- 3. chemrxiv.org [chemrxiv.org]

- 4. broadpharm.com [broadpharm.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. Bioorthogonal chemistry - Wikipedia [en.wikipedia.org]

- 9. Click chemistry in the development of PROTACs - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Click chemistry in the development of PROTACs - RSC Chemical Biology (RSC Publishing) [pubs.rsc.org]

- 11. researchgate.net [researchgate.net]

- 12. Comparative analysis of Cu (I)-catalyzed alkyne-azide cycloaddition (CuAAC) and strain-promoted alkyne-azide cycloaddition (SPAAC) in O-GlcNAc proteomics - PMC [pmc.ncbi.nlm.nih.gov]

- 13. pubs.acs.org [pubs.acs.org]

role of methanesulfonyl group in organic reactions

The Methanesulfonyl (Mesyl) Group: Mechanistic Architectures in Synthesis and Drug Design

Executive Summary

The methanesulfonyl group (

Part 1: Physicochemical & Electronic Profile

The utility of the mesyl group stems from the high oxidation state of the sulfur atom (

Table 1: Comparative Electronic and Leaving Group Parameters

| Parameter | Methanesulfonyl (Ms) | p-Toluenesulfonyl (Ts) | Trifluoromethanesulfonyl (Tf) | Significance |

| Hammett | 0.72 | 0.66 | 0.93 | Strong electron-withdrawing nature stabilizes negative charge during elimination/substitution. |

| Hammett | 0.60 | 0.56 | 0.79 | Significant inductive effect (-I) dominates over resonance. |

| Conjugate Acid | -1.9 | -2.8 | -14.0 | Lower |

| C-S Bond Length | ~1.75 Å | ~1.76 Å | ~1.83 Å | The |

Expert Insight: While Triflate (Tf) is a superior leaving group, Mesylate (Ms) is often preferred in process chemistry due to the lower cost of methanesulfonyl chloride (MsCl) compared to triflic anhydride, provided the substrate is not exceptionally deactivated.

Part 2: The Mesylate as a Nucleofuge (Synthetic Applications)

Mechanism of Mesylation: The Sulfene Pathway

Unlike tosyl chloride (TsCl), which reacts primarily via direct nucleophilic attack at sulfur, methanesulfonyl chloride (MsCl) possesses acidic

Implication: This pathway explains why mesylation can sometimes yield side products (like chlorination) or proceed faster than steric hindrance would predict.

Visualization: Mesylation & Substitution Topology

Caption: The dual mechanistic pathway of mesyl formation involving the transient sulfene species, leading to the activated mesylate ester.

Validated Protocol: Mesylation of Primary Alcohols

Standard Operating Procedure (SOP) for High-Fidelity Conversion.

-

Setup: Flame-dry a round-bottom flask under

atmosphere. -

Solvation: Dissolve Alcohol (1.0 equiv) in anhydrous DCM (0.2 M concentration).

-

Base Addition: Add Triethylamine (

, 1.5 equiv).[1][2] Cool to 0°C.[1][2]-

Why: Cooling controls the exothermic formation of the sulfene/ammonium complex.

-

-

Reagent Addition: Add Methanesulfonyl chloride (MsCl, 1.2 equiv) dropwise over 15 minutes.

-

Observation: White precipitate (

) will form immediately.

-

-

Quench: Upon TLC completion (usually <1 h), quench with saturated

. -

Workup: Wash organic layer with 1M HCl (to remove residual amine) and Brine. Dry over

.[1][2] -

Purification: Mesylates are prone to hydrolysis on silica; flash chromatography should be rapid, often using neutralized silica (

).

Part 3: Advanced Catalysis (Nickel-Catalyzed Cross-Coupling)

Recent advances have elevated alkyl mesylates from simple electrophiles to partners in radical cross-coupling, particularly using Nickel catalysis. This overcomes the

Mechanism: The reaction typically proceeds via a Radical Rebound mechanism or a Radical Chain process, depending on the ligand. The mesylate bond is cleaved to generate an alkyl radical, which is then captured by the Nickel center.

Caption: Catalytic cycle for Ni-catalyzed cross-coupling of alkyl mesylates, highlighting the Single Electron Transfer (SET) pathway.

Part 4: Medicinal Chemistry & Genotoxicity Control

The Genotoxicity Hazard (GTI)

Alkyl mesylates (e.g., Methyl Methanesulfonate, MMS) are potent alkylating agents capable of methylating DNA, leading to mutagenesis.

-

Source: Reaction of residual MsOH (from salt formation) with alcoholic solvents (MeOH, EtOH).

-

Regulation: Regulatory limits (TTC) are often

.

Control Strategy Workflow

To ensure patient safety, a strict "Avoid-Control-Purge" hierarchy is applied.

Caption: Decision matrix for mitigating alkyl mesylate formation during the synthesis of pharmaceutical mesylate salts.

Pharmacological Advantages

-

Solubility: Mesylate salts disrupt crystal lattice energy effectively, often converting insoluble free bases into highly water-soluble solids.

-

Bioisostere: The sulfonamide moiety (

) mimics the transition state of amide hydrolysis but is non-hydrolyzable, extending half-life (

References

-

Hammett Constants & Electronic Effects : Hansch, C., Leo, A., & Taft, R. W. (1991). A survey of Hammett substituent constants and resonance and field parameters. Chemical Reviews, 91(2), 165–195. Link

-

Mesylation Mechanism : King, J. F., et al. (1992). The mechanism of the reaction of methanesulfonyl chloride with alcohols. Canadian Journal of Chemistry, 70(10), 2627-2634. Link

-

Nickel Catalysis : Weix, D. J. (2015). Methods and Mechanisms for Cross-Electrophile Coupling of Csp2 Halides with Alkyl Electrophiles. Accounts of Chemical Research, 48(6), 1767–1775. Link

-

Genotoxicity Control : Teasdale, A., et al. (2010).[3] Mechanism of formation of methyl methanesulfonate (MMS) during the synthesis of methanesulfonic acid salts. Organic Process Research & Development, 14(4), 993-998. Link

-

Leaving Group Comparison : Streitwieser, A., et al. (1989). Solvolysis of alkyl sulfonates. Journal of Organic Chemistry, 54(11), 2626–2632. Link

Sources

Methodological & Application

copper-catalyzed azide-alkyne cycloaddition (CuAAC) with 2-Azidoethyl methanesulfonate

Application Note: High-Fidelity Azidoethylation and CuAAC Coupling using 2-Azidoethyl Methanesulfonate

Executive Summary

2-Azidoethyl methanesulfonate (2-Azidoethyl mesylate) is a high-utility heterobifunctional adaptor designed for the modular construction of chemical probes, drug conjugates, and functionalized biomaterials. Unlike simple alkyl azides, this reagent possesses two distinct reactive termini:

-

Methanesulfonate (Mesylate, -OMs): An activated electrophile serving as an excellent leaving group for nucleophilic substitution (

) by amines, thiols, or hydroxyls.[1] -

Azide (-N_3): A bioorthogonal handle for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).

This guide provides optimized protocols for utilizing 2-Azidoethyl methanesulfonate to install azide functionality onto nucleophilic targets ("Azidoethylation") and subsequent conjugation via Click Chemistry. Special emphasis is placed on balancing the reactivity of the mesylate group against its susceptibility to hydrolysis.

Strategic Workflows & Mechanism

The utility of 2-Azidoethyl methanesulfonate relies on the orthogonality of its two functional groups. The primary workflow involves Azidoethylation (nucleophilic displacement of the mesylate) followed by CuAAC .

Workflow Logic

-

Step 1: Azidoethylation: The target molecule (bearing a nucleophile, e.g., a primary amine on a protein or drug) attacks the carbon adjacent to the mesylate. The mesylate leaves, resulting in the formation of a stable C-N, C-S, or C-O bond and the installation of the ethyl-azide handle.

-

Step 2: CuAAC Conjugation: The newly azido-functionalized target is reacted with a terminal alkyne using a Cu(I) catalyst to form a 1,2,3-triazole linkage.

Figure 1: Reaction Scheme and Strategic Pathways

Caption: Dual-stage conjugation workflow. Step 1 utilizes the mesylate for attachment; Step 2 utilizes the azide for 'clicking'.

Safety & Handling (Critical)

-

Azide Hazard: While small alkyl azides are generally stable, they are potentially explosive. Do not concentrate reaction mixtures containing 2-Azidoethyl methanesulfonate to dryness or heat above 80°C. Use non-metallic spatulas (Teflon/plastic) to avoid forming shock-sensitive metal azides.

-

Alkylating Agent: Methanesulfonates are potent alkylating agents and potential genotoxins/carcinogens.[2] Handle exclusively in a chemical fume hood with double nitrile gloves. Neutralize glassware and spills with 1M NaOH or specific decontaminants before disposal.

-

Storage: Store at -20°C under inert gas (Argon/Nitrogen). Moisture triggers hydrolysis of the mesylate, generating methanesulfonic acid and rendering the reagent inert for Step 1.

Protocol 1: Azidoethylation of Primary Amines

Objective: To convert a primary amine (e.g., a lysine residue or small molecule drug) into an azide for subsequent clicking.

Rationale: The mesylate reacts preferentially with unprotonated amines. Therefore, a basic pH (8.0–9.0) or an organic base is required. However, excessive pH (>10) accelerates mesylate hydrolysis.

Materials

-

Target: Amine-containing molecule (10 mM stock).

-

Reagent: 2-Azidoethyl methanesulfonate (100 mM in dry DMF or DMSO).

-

Base: Diisopropylethylamine (DIPEA) or Triethylamine (TEA).

-

Solvent: Anhydrous DMF, DMSO, or Acetonitrile (preferred to prevent hydrolysis).

Step-by-Step Procedure

-

Preparation: Dissolve the amine target in anhydrous DMF. If the target is a salt (e.g., hydrochloride), add 2.0 equivalents of DIPEA to desalt the amine.

-

Addition: Add 1.2 – 1.5 equivalents of 2-Azidoethyl methanesulfonate to the reaction mixture.

-

Note: A slight excess accounts for any reagent lost to trace moisture.

-

-

Base Addition: Add 2.0 equivalents of DIPEA.

-

Incubation: Stir at room temperature (20-25°C) for 12–24 hours.

-

Optimization: If reaction is slow, heat to 40°C. Do not exceed 60°C to prevent azide decomposition.

-

-

Monitoring: Monitor by TLC or LC-MS. Look for the mass shift of +69 Da (addition of -CH2CH2N3) or +70 Da (protonated).

-

Work-up:

-

Small Molecules: Dilute with ethyl acetate, wash with water/brine to remove methanesulfonic acid byproducts, dry over MgSO4, and concentrate (do not distill to dryness).

-

Biomolecules:[3] Perform size-exclusion chromatography (PD-10 column) or dialysis to remove unreacted reagent and organic solvents.

-

Protocol 2: CuAAC Conjugation (The "Click")

Objective: To conjugate the newly formed azido-target to an alkyne-bearing partner.

Rationale: We utilize a ligand-accelerated system (THPTA or TBTA). The ligand is non-negotiable here; it protects the Cu(I) from oxidation and prevents copper-mediated degradation of the biomolecule.

Reagents Table

| Component | Stock Concentration | Solvent | Role |

| Azido-Target | 100 µM - 1 mM | Buffer/DMSO | The "Clickable" Scaffold |

| Alkyne Partner | 10 mM | DMSO | The Payload |

| CuSO4 | 20 mM | Water | Copper Source |

| THPTA Ligand | 50 mM | Water | Cu(I) Stabilizer (Water-soluble) |

| Na-Ascorbate | 100 mM | Water | Reducing Agent (Freshly prepared) |

Step-by-Step Procedure

-

Reaction Mix: In a microcentrifuge tube, combine the Azido-Target and Alkyne Partner (1.5 – 2.0 molar excess relative to azide) in phosphate buffer (PBS, pH 7.4).

-

Note: If reagents are insoluble, add DMSO up to 20% v/v.

-

-

Catalyst Complexing (Premix): In a separate tube, mix CuSO4 and THPTA ligand in a 1:5 molar ratio (e.g., 1 µL CuSO4 + 5 µL THPTA). Incubate for 2 minutes.

-

Why? Premixing ensures all copper is ligated before contacting the biomolecule, reducing toxicity/degradation.

-

-

Initiation: Add the Cu-THPTA complex to the main reaction tube. Final Cu concentration should be 0.1 – 1 mM.

-

Reduction: Add Sodium Ascorbate (final concentration 2.5 – 5 mM). The solution may turn slightly yellow (characteristic of Cu(I)-ligand).

-

Incubation: Incubate at Room Temperature for 30–60 minutes in the dark.

-

Oxygen Exclusion: For highest efficiency, flush the headspace with Nitrogen/Argon.

-

-

Quenching: Add a metal chelator (e.g., EDTA, 10 mM final) to stop the reaction and strip copper from the product.

Troubleshooting & Optimization

Figure 2: Decision Tree for Optimization

Caption: Troubleshooting logic for Step 1 (Azidoethylation). Hydrolysis is the most common failure mode.

Common Issues:

-

Problem: Rapid hydrolysis of the mesylate before reaction with the amine.

-

Solution: Ensure solvents are "Dry" grade. Do not use aqueous buffers for the Azidoethylation step unless absolutely necessary (if so, keep pH < 8.5 and work fast).

-

-

Problem: Copper precipitation during CuAAC.

-

Solution: Increase the THPTA:Cu ratio to 5:1 or 10:1. Ensure Sodium Ascorbate is fresh (prepared daily).

-

References

-

Mechanism of CuAAC: Himo, F., et al. (2005). "Copper-Catalyzed Azide-Alkyne Cycloaddition: Mechanism and Role of the Binuclear Catalyst." Journal of the American Chemical Society. Link

-

Mesylate Leaving Group Ability: Crossland, R. K., & Servis, K. L. (1970). "A consideration of the reactivity of sulfonate esters in nucleophilic substitution reactions." The Journal of Organic Chemistry. Link

-

Ligands in Click Chemistry: Besanceney-Webler, C., et al. (2011). "Increasing the Efficacy of Bioorthogonal Click Reactions for Bioconjugation." Angewandte Chemie International Edition. Link

-

Azide Safety: Bräse, S., et al. (2005). "Organic Azides: An Exploding Diversity of a Unique Class of Compounds." Angewandte Chemie. Link

-

General Click Protocol: Hong, V., et al. (2009). "Analysis and Optimization of Copper-Catalyzed Azide-Alkyne Cycloaddition for Bioconjugation." Angewandte Chemie. Link

Sources

Application Note: 2-Azidoethyl Methanesulfonate in Drug Discovery

A Versatile "Click-Ready" Alkylator for PROTAC and Bioconjugate Synthesis

[1]Executive Summary

In the high-stakes arena of targeted protein degradation (TPD) and antibody-drug conjugates (ADCs), linker chemistry is not merely structural—it is functional.[2][3] 2-Azidoethyl methanesulfonate serves as a critical bifunctional reagent, enabling the rapid conversion of nucleophilic drug scaffolds (phenols, amines, thiols) into "click-ready" azides.

This guide moves beyond basic synthesis to provide a rigorous, field-tested protocol for using 2-azidoethyl methanesulfonate to construct PROTAC linkers and chemical probes. We address the specific challenges of handling low-molecular-weight organic azides and optimizing

Chemical Logic & Mechanism

2-Azidoethyl methanesulfonate functions through a two-step "Install-and-Click" logic:

-

Electrophilic Installation (

): The methanesulfonate (mesylate, -OMs) group acts as an excellent leaving group. Upon attack by a nucleophile (e.g., a phenolic hydroxyl on a VHL ligand), the ethyl-azide motif is covalently attached. -

Bioorthogonal Conjugation (CuAAC): The installed terminal azide undergoes Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) with an alkyne-functionalized linker to form a stable triazole bridge.

Why this Reagent?

-

Short Spacer: The 2-carbon ethyl chain minimizes steric clash and lipophilicity compared to longer PEG chains.

-

Hard Electrophile: Compared to 2-azidoethyl iodide, the mesylate is a "harder" electrophile, often providing cleaner reaction profiles with "hard" nucleophiles like phenols and alkoxides.

Mechanistic Visualization

The following diagram illustrates the transformation pathway from a drug scaffold to a final PROTAC conjugate.

Figure 1: The "Install-and-Click" workflow utilizing 2-azidoethyl methanesulfonate to bridge a target ligand and an E3 ligase binder.

Safety & Handling (Critical)

Warning: 2-Azidoethyl methanesulfonate is a low-molecular-weight organic azide with a high nitrogen-to-carbon ratio. It is also a mesylate (alkylating agent), classifying it as a potential genotoxin.

-

Explosion Hazard: The ratio of

is -

Genotoxicity: Handle in a fume hood with double gloving. Inactivate excess reagent with 1M NaOH or a thiol scavenger before disposal.

-

Storage: Store at -20°C under inert gas. Mesylates are moisture-sensitive and will hydrolyze to the alcohol and methanesulfonic acid over time.

Protocol A: Functionalization of a Phenolic Ligand

Context: This is the most common application—attaching the linker to a phenol group on a drug scaffold (e.g., VHL Ligand, Estradiol, or Warfarin derivatives).

Materials

-

Substrate: Phenol-containing scaffold (1.0 equiv).

-

Reagent: 2-Azidoethyl methanesulfonate (1.2 – 1.5 equiv).

-

Base: Cesium Carbonate (

) or Potassium Carbonate ( -

Solvent: Anhydrous DMF or Acetonitrile (MeCN).

-

Catalyst: Potassium Iodide (KI) (0.1 equiv) – Optional, accelerates reaction via Finkelstein-like in situ conversion to iodide.

Step-by-Step Methodology

-

Preparation: In a flame-dried round-bottom flask, dissolve the Phenol Substrate (1.0 equiv) in anhydrous DMF (0.1 M concentration).

-

Activation: Add

(2.5 equiv). Stir at Room Temperature (RT) for 15 minutes to deprotonate the phenol, generating the phenoxide anion. -

Alkylation: Add 2-Azidoethyl methanesulfonate (1.5 equiv) dropwise.

-

Expert Tip: If the substrate is valuable, add KI (0.1 equiv). The iodide displaces the mesylate to form the more reactive 2-azidoethyl iodide in situ, speeding up the reaction without isolating the unstable iodide.

-

-

Reaction: Heat to 60°C under nitrogen atmosphere. Monitor by LC-MS.

-

Typical Time: 4–16 hours.

-

Endpoint: Disappearance of starting phenol mass (

) and appearance of product mass (

-

-

Work-up:

-